An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2,2-diphenylacetonitrile
An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2,2-diphenylacetonitrile
Abstract
This technical guide provides a comprehensive examination of the synthesis mechanism for 2-hydroxy-2,2-diphenylacetonitrile, a valuable intermediate in pharmaceutical and organic synthesis.[1] Commonly known as benzophenone cyanohydrin, its preparation presents unique challenges due to the steric hindrance and electronic stability of the benzophenone precursor.[2][3] This document elucidates the favored mechanistic pathway involving the catalyzed addition of trimethylsilyl cyanide (TMSCN), contrasting it with less effective traditional methods. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and present key data to support researchers and drug development professionals in their synthetic endeavors.
Introduction: The Significance of Benzophenone Cyanohydrin
2-Hydroxy-2,2-diphenylacetonitrile (CAS No: 4746-48-9) is an organic compound characterized by a central carbon atom bonded to two phenyl groups, a hydroxyl group, and a nitrile moiety.[1][4] This structure makes it a versatile precursor for a variety of more complex molecules, leveraging the reactivity of both its hydroxyl and nitrile functional groups.[1] Its applications include serving as a building block in the synthesis of analgesics and anti-inflammatory agents.[1]
The primary challenge in its synthesis lies in the formation of the cyanohydrin from its parent ketone, benzophenone. Traditional cyanohydrin synthesis, which relies on the direct, reversible addition of hydrogen cyanide (HCN) to a carbonyl, is often inefficient for sterically hindered or electronically stabilized ketones like benzophenone.[2][5] The equilibrium for this reaction does not favor the product, necessitating a more sophisticated and irreversible approach for effective synthesis.[2]
Mechanistic Deep Dive: Overcoming the Stability of Benzophenone
The successful synthesis of 2-hydroxy-2,2-diphenylacetonitrile hinges on a two-step process that circumvents the unfavorable equilibrium of direct HCN addition. The modern, widely accepted method involves the cyanosilylation of benzophenone using trimethylsilyl cyanide (TMSCN), followed by acidic hydrolysis to yield the final product.[2][6]
Step 1: Lewis Acid-Catalyzed Cyanosilylation
This initial step addresses the low electrophilicity of the benzophenone carbonyl carbon. The two phenyl groups stabilize the carbonyl through resonance, making it less reactive towards nucleophiles.[3] To overcome this, a Lewis acid catalyst, such as anhydrous zinc iodide (ZnI₂), is employed.
The mechanism proceeds as follows:
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Activation of the Carbonyl: The Lewis acid (ZnI₂) coordinates with the carbonyl oxygen of benzophenone. This coordination withdraws electron density from the oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
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Nucleophilic Attack by TMSCN: The trimethylsilyl cyanide then acts as the cyanide source. The cyanide carbon attacks the activated carbonyl carbon, while the silyl group coordinates with the carbonyl oxygen. This forms a stable O-(trimethylsilyl) cyanohydrin intermediate.[2][6] This reaction is effectively irreversible and does not depend on establishing an equilibrium, ensuring a high conversion rate.[2]
Step 2: Hydrolysis of the Silyl Ether
The resulting O-(trimethylsilyl) benzophenone cyanohydrin is a protected form of the final product. The trimethylsilyl group is a common protecting group for alcohols, and its removal is straightforward. The crude intermediate is subjected to mild acidic hydrolysis (e.g., using aqueous hydrochloric acid). The acid protonates the oxygen, and subsequent cleavage of the silicon-oxygen bond yields the final 2-hydroxy-2,2-diphenylacetonitrile and a silyl byproduct.[2]
Visualizing the Mechanism
The following diagram illustrates the complete mechanistic pathway from benzophenone to the final cyanohydrin product.
Caption: Reaction mechanism for the synthesis of 2-hydroxy-2,2-diphenylacetonitrile.
Field-Proven Experimental Protocol
The following protocol is adapted from the robust and verified procedure published in Organic Syntheses, which ensures high reliability and yield.[2][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (Mass) | Amount (Moles) | Notes |
| Benzophenone | 182.22 | 22.0 g | 0.12 | Commercial grade, used without purification.[2] |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 13.9 g | 0.14 | Freshly prepared or high purity commercial grade.[2] |
| Anhydrous Zinc Iodide (ZnI₂) | 319.22 | 600 mg | 0.0019 | Lewis acid catalyst.[2] |
| Methylene Chloride (CH₂Cl₂) | 84.93 | 50 mL | - | Dry solvent. Use is optional but recommended.[2] |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Solvent for hydrolysis step.[2] |
| 3 N Hydrochloric Acid (HCl) | 36.46 | 30 mL | ~0.09 | For hydrolysis. |
| Diethyl Ether | 74.12 | 3 x 100 mL | - | For extraction. |
| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | For neutralization wash. |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - | For drying organic phase. |
Step-by-Step Methodology
Part A: Synthesis of O-(trimethylsilyl) benzophenone cyanohydrin
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Reaction Setup: Charge a 250-mL round-bottom flask equipped with a reflux condenser, magnetic stirring bar, and a drying tube with benzophenone (22.0 g, 0.12 mol), trimethylsilyl cyanide (13.9 g, 0.14 mol), anhydrous zinc iodide (600 mg, 1.9 mmol), and dry methylene chloride (50 mL).[6]
-
Causality Note: The drying tube is critical to prevent moisture from reacting with the TMSCN and the anhydrous catalyst. The use of a solvent is optional but helps dissipate heat for less hindered ketones; for benzophenone, it aids in handling.[2]
-
-
Reaction Execution: Heat the solution in an oil bath at 65°C for 2 hours with continuous stirring.[6]
-
Self-Validation: The reaction progress can be monitored via IR spectroscopy. The disappearance of the benzophenone carbonyl peak (around 1640 cm⁻¹) indicates the completion of the reaction.[2]
-
-
Work-up (Part A): Remove the solvent using a rotary evaporator. This yields 36.4–37.9 g of the crude O-(trimethylsilyl) benzophenone cyanohydrin, which is used directly in the next step without further purification to maximize yield.[2][6]
Part B: Hydrolysis to 2-Hydroxy-2,2-diphenylacetonitrile
-
Reaction Setup: To the flask containing the crude product from Part A, add tetrahydrofuran (50 mL) and 3 N hydrochloric acid (30 mL).[2]
-
Reaction Execution: Heat the mixture at 65°C (oil bath temperature) for 1 hour.[2]
-
Extraction and Purification:
-
Cool the solution and transfer it to a separatory funnel. Add 30 mL of water.
-
Separate the aqueous phase and extract it three times with 100-mL portions of diethyl ether.
-
Combine all organic phases (the initial organic layer and the three ether extracts).
-
Wash the combined organic layer sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator.[2]
-
-
Final Product: Recrystallize the resulting solid from a mixture of diethyl ether and hexane. This yields 22.8–23.6 g (86-89% overall yield) of pure 2-hydroxy-2,2-diphenylacetonitrile as a white solid.[6]
Product Characterization
The final product can be validated through standard analytical techniques. The melting point of the purified product is reported to be in the range of 127–130°C.[6] Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the hydroxyl, nitrile, and diphenyl functionalities.
Conclusion
The synthesis of 2-hydroxy-2,2-diphenylacetonitrile is most effectively achieved via a two-step procedure involving the Lewis acid-catalyzed addition of trimethylsilyl cyanide to benzophenone, followed by acidic hydrolysis. This method successfully overcomes the inherent low reactivity of the sterically hindered benzophenone ketone, providing high yields in a reliable and reproducible manner. Understanding this mechanistic pathway and the rationale behind the specific reagents and conditions is paramount for researchers aiming to utilize this important synthetic intermediate.
References
- Gassman, P. G.; Talley, J. J. Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin. Organic Syntheses, Coll. Vol. 7, p.20 (1990); Vol. 60, p.14 (1981).
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Gassman, P. G.; Talley, J. J. Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin. Organic Syntheses Procedure. [Link]
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Ivanov, D.; Vasilev, G. α,β-Diphenylcinnamonitrile. Organic Syntheses Procedure. [Link]
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Wikipedia Contributors. Diphenylacetonitrile. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. 2-Hydroxy-2,2-diphenylacetonitrile. National Center for Biotechnology Information. [Link]
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Allen Institute. Benzophenone (C_(6)H_(5)COC_(6)H_(5)) will react with. Allen Institute Learning Portal. [Link]
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Wang, X., et al. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. [Link]
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Royal Society of Chemistry. Supplementary Data. RSC Publishing. [Link]
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Robb, C. M.; Schultz, E. M. Diphenylacetonitrile. Organic Syntheses Procedure. [Link]
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Royal Society of Chemistry. Supplementary Data. RSC Publishing. [Link]
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Gilman, H.; Zoellner, E. A. Benzophenone. Organic Syntheses Procedure. [Link]
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Cole, T. B., et al. Examination and Enhancement of Enantioselective Autoinduction in Cyanohydrin Formation by Cyclo[(R)-His-(R)-Phe]. The Journal of Organic Chemistry. [Link]
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